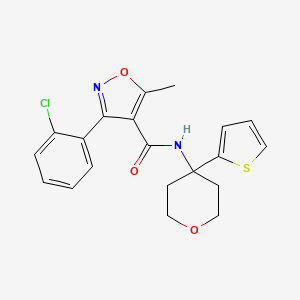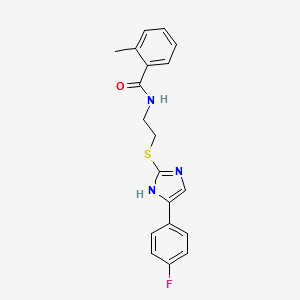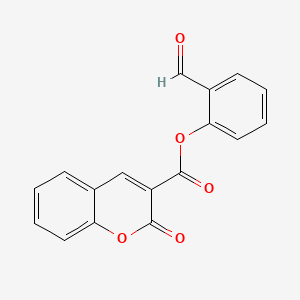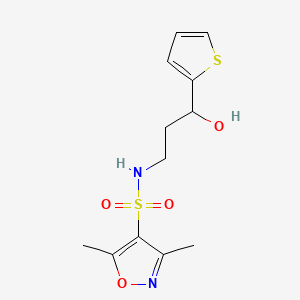
4-Aminopiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopiperidine-1-carboxamide is a compound with the molecular formula C6H13N3O . It is used in the pharmaceutical industry and is present in more than twenty classes of pharmaceuticals . It is also used as a core structure for the development of anticancer drugs .
Synthesis Analysis
The synthesis of this compound involves the design of a series of novel (E)-N-hydroxycinnamamide-based HDAC inhibitors with 4-aminopiperidine1-carboxamide as the core structure . Most newly synthesized compounds displayed high inhibition rates toward HDAC at the concentration of 1 μM .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring with an amine group at the 4-position and a carboxamide group at the 1-position . The compound has a molecular weight of 143.187 Da .Chemical Reactions Analysis
This compound is involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . It is also used as a reactant for the synthesis of Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, and orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 269.9±50.0 °C at 760 mmHg, and a flash point of 117.0±30.1 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and no freely rotating bonds .科学的研究の応用
Antitumor Agents
4-Aminopiperidine-1-carboxamide derivatives have shown promising results as potential antitumor agents. A study detailed the synthesis and in vivo solid-tumor activity of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, demonstrating broad structure-activity relationships for antileukemic activity. These compounds also exhibited remarkable activity against Lewis lung solid tumor in vivo, suggesting their potential as a new class of antitumor agent (Atwell et al., 1987).
DNA Structure Targeting
Research into 9-aminoacridine carboxamides synthesized through click chemistry revealed their effects on various DNA tertiary structures. These compounds, particularly acridine 4-carboxamides, showed significant antiproliferative activity in human promyelocytic leukemia cell lines, highlighting the complex relationship between DNA binding affinity and biological activity. The study emphasizes the potential of these compounds in targeting specific DNA structures for therapeutic purposes (Howell et al., 2012).
Material Science and Biochemistry
In material science and biochemistry, this compound derivatives, specifically TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), have been utilized as effective inducers in peptides and as probes in electron spin resonance and fluorescence quenching studies. This highlights their utility in the development of materials and the study of biochemical processes (Toniolo et al., 1998).
Kinase Inhibition for Antitumor Activity
Substituted thiazole-5-carboxamides, including those derived from this compound, have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. This demonstrates their potential as orally efficacious antitumor agents in preclinical assays (Lombardo et al., 2004).
将来の方向性
The future directions of 4-Aminopiperidine-1-carboxamide research could involve further exploration of its potential as a core structure for the development of anticancer drugs . Additionally, its role in the synthesis of other compounds and its potential applications in other areas of medicine could be explored .
特性
IUPAC Name |
4-aminopiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4,7H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIDBXGSJQKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine](/img/structure/B2670128.png)
![8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2670130.png)
![3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2670131.png)
![3-[(3-Methylphenyl)methoxy]aniline](/img/structure/B2670132.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2670134.png)
![(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2670137.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2670139.png)

![1-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2670141.png)

![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)


